molecular formula C11H12O B15212425 3-Methyl-2-phenyl-2,5-dihydrofuran CAS No. 56790-81-9

3-Methyl-2-phenyl-2,5-dihydrofuran

Cat. No.: B15212425
CAS No.: 56790-81-9
M. Wt: 160.21 g/mol
InChI Key: VLWOKKTUGXYJKE-UHFFFAOYSA-N
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Description

3-Methyl-2-phenyl-2,5-dihydrofuran is a heterocyclic organic compound that features a furan ring with a methyl group at the 3-position and a phenyl group at the 2-position. This compound is part of the broader class of furan derivatives, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-2-phenyl-2,5-dihydrofuran can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2-phenyl-3-buten-2-ol with an acid catalyst can lead to the formation of the desired furan ring. Another method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form the furan ring from suitable starting materials .

Industrial Production Methods

Industrial production of this compound typically involves scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency of the production process. Additionally, the selection of appropriate catalysts and solvents plays a crucial role in achieving the desired product on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-2-phenyl-2,5-dihydrofuran undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding furanones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydrofuran derivatives with different substitution patterns.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the furan ring, leading to a variety of substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield furanones, while substitution reactions can produce a wide range of substituted furans with different functional groups.

Scientific Research Applications

3-Methyl-2-phenyl-2,5-dihydrofuran has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Methyl-2-phenyl-2,5-dihydrofuran and its derivatives involves interactions with various molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the inhibition of bacterial enzymes or disruption of cell membrane integrity. In the context of anticancer activity, the compound may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    2,5-Dimethylfuran: Another furan derivative with similar structural features but different substitution patterns.

    2-Phenylfuran: Lacks the methyl group at the 3-position but shares the phenyl substitution at the 2-position.

    2,5-Dihydrofuran: A simpler furan derivative without the phenyl and methyl substitutions.

Uniqueness

3-Methyl-2-phenyl-2,5-dihydrofuran is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

56790-81-9

Molecular Formula

C11H12O

Molecular Weight

160.21 g/mol

IUPAC Name

3-methyl-2-phenyl-2,5-dihydrofuran

InChI

InChI=1S/C11H12O/c1-9-7-8-12-11(9)10-5-3-2-4-6-10/h2-7,11H,8H2,1H3

InChI Key

VLWOKKTUGXYJKE-UHFFFAOYSA-N

Canonical SMILES

CC1=CCOC1C2=CC=CC=C2

Origin of Product

United States

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